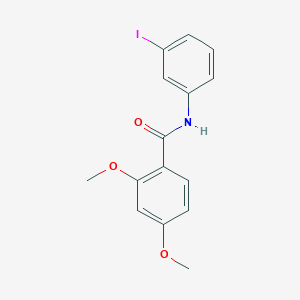![molecular formula C18H17N3OS B298001 2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one](/img/structure/B298001.png)
2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. This compound is also known as EMPT or ethyl-4-[5-(4-pyridylmethylene)-3-methyl-4-oxo-2-thiazolidinylidene] aniline and is a thiazolidinone derivative.
Mécanisme D'action
The mechanism of action of 2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and inhibition of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one is its potent pharmacological activity. It has been shown to exhibit activity against various types of cancer cells, making it a promising candidate for the development of anticancer drugs. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one. One of the main areas of interest is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as immunology and neuroscience. Further research is also needed to improve the solubility of this compound, which could increase its potential applications in various experiments.
Méthodes De Synthèse
The synthesis of 2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can be achieved through various methods. One of the most common methods is the reaction between 4-pyridinecarboxaldehyde, ethyl-4-aminobenzoate, and 2-methyl-2-thiolactic acid in the presence of a catalyst. This reaction results in the formation of the desired compound.
Applications De Recherche Scientifique
2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities.
Propriétés
Nom du produit |
2-[(4-Ethylphenyl)imino]-3-methyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C18H17N3OS |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(5E)-2-(4-ethylphenyl)imino-3-methyl-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17N3OS/c1-3-13-4-6-15(7-5-13)20-18-21(2)17(22)16(23-18)12-14-8-10-19-11-9-14/h4-12H,3H2,1-2H3/b16-12+,20-18? |
Clé InChI |
YFUMNIDYRFWCJZ-OLKMIDAGSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=NC=C3)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=NC=C3)S2)C |
SMILES canonique |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=NC=C3)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297918.png)
![methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297919.png)
![methyl 4-({(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297920.png)
![Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B297921.png)
![methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297922.png)
![methyl 4-{[(2E,5E)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297923.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297924.png)


![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297934.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297937.png)
![4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297938.png)
![1-[(3,5-dimethylphenoxy)acetyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B297939.png)